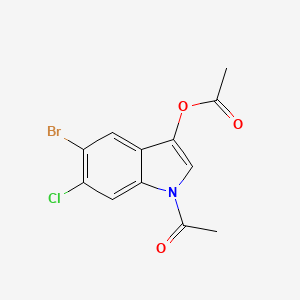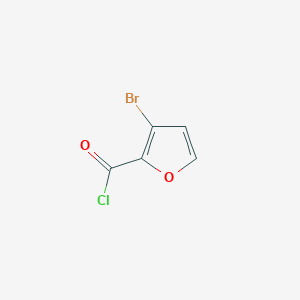
4-ブロモ-2,3-ジフルオロ-6-ニトロアニリン
説明
The compound 4-Bromo-2,3-difluoro-6-nitroaniline is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their properties, which can be useful in understanding the characteristics of similar nitroaniline derivatives. For instance, the preparation of 2,6-dibromo-4-nitroaniline is described as an intermediate in the synthesis of azo disperse dyes, highlighting the relevance of bromo-nitroaniline compounds in dye manufacturing .
Synthesis Analysis
The synthesis of related compounds such as 2,6-dibromo-4-nitroaniline involves an organic solvent-free process using bromide–bromate salts in an aqueous acidic medium . This method is environmentally friendly and can be applied to other aromatic substrates, suggesting that a similar approach might be feasible for the synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex, as seen in the crystalline complex of 2-methyl-4-nitroaniline with 5-iodocytidylyl (3'-5')guanosine, where nitroaniline molecules stack above and below guanine-cytosine pairs . Similarly, the crystal structure of 2,6-dibromo-4-nitroaniline shows weak hydrogen bonds and π-stacked two-dimensional layers . These findings suggest that 4-Bromo-2,3-difluoro-6-nitroaniline may also exhibit interesting structural features such as hydrogen bonding and stacking interactions.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 4-Bromo-2,3-difluoro-6-nitroaniline. However, the synthesis of 2,4,6-Bromo-4'-nitro ether through electrophilic substitution reaction and the nucleophilic substitution reactions to obtain bromo-nitroimidazole derivatives indicate that bromo-nitroaniline compounds can participate in various substitution reactions, which could be relevant for the chemical reactivity of 4-Bromo-2,3-difluoro-6-nitroaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,3-difluoro-6-nitroaniline can be inferred from related compounds. For example, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic and hydrocarbon layers with head-to-head stacking . This suggests that similar nitroaniline compounds may have distinct layering in their solid-state structures, which could affect their physical properties such as solubility and melting point. The environmental stability of these compounds is also of interest, as seen in the recyclability of the aqueous acidic filtrate in the synthesis of 2,6-dibromo-4-nitroaniline .
科学的研究の応用
蛍光誘導体化試薬の合成
4-ブロモ-2,3-ジフルオロ-6-ニトロアニリン: は、5-ブロモ-7-フルオロベンゾ-2-オキサ-1,3-ジアゾール-4-スルホン酸アンモニウムなどの蛍光誘導体化試薬の合成に使用されます 。これらの試薬は、アミノチオールの検出と定量のために、特に高性能液体クロマトグラフィー(HPLC)において、感度と特異性の向上を提供します。
光活性材料開発
この化合物は、メチル4-ブロモ-3-((2,6-ジフルオロフェニル)ジアゼニル)安息香酸などの光活性材料の開発における前駆体として役立ちます 。このような材料は、データストレージ、高度なセンサー、および分子スイッチなどのアプリケーションにおいて、光誘起構造再編成が主要な機能メカニズムであるために、不可欠です。
太陽電池用のホール輸送材料
再生可能エネルギーの分野では、4-ブロモ-2,3-ジフルオロ-6-ニトロアニリンは、ペロブスカイト太陽電池用のホール輸送材料を作成するために使用されます 。これらの材料は、陽電荷キャリアの効率的な移動を促進し、これは太陽エネルギーを電気エネルギーに変換するために不可欠です。
作用機序
Target of Action
4-Bromo-2,3-difluoro-6-nitroaniline is primarily used as a starting material for the preparation of antibacterial agents . Its primary targets are therefore likely to be bacterial cells, specifically the bacteria Escherichia coli and Streptococcus pyogenes .
Mode of Action
Given its use in the preparation of antibacterial agents, it can be inferred that it interacts with its targets (bacterial cells) in a way that inhibits their growth or kills them .
Biochemical Pathways
As an antibacterial agent, it likely interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of the action of 4-Bromo-2,3-difluoro-6-nitroaniline is the inhibition of bacterial growth or the killing of bacterial cells . This makes it effective as a starting material in the preparation of antibacterial agents .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,3-difluoro-6-nitroaniline can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels at a temperature of 2-8°C . It is also harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling this compound .
Safety and Hazards
特性
IUPAC Name |
4-bromo-2,3-difluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQDRXXHEPIYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619976 | |
| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626238-73-1 | |
| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


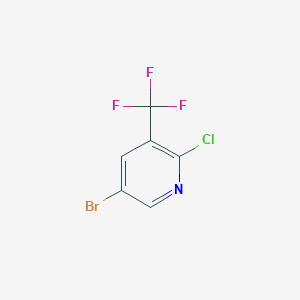
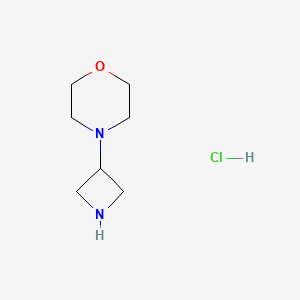
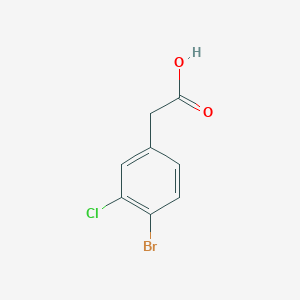
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)


![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
